Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that features a nitrophenoxy group, an indolinone core, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps:
Formation of the nitrophenoxyacetyl intermediate: This step involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate.
Hydrazone formation: The nitrophenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the hydrazone linkage.
Indolinone core construction: The final step involves the cyclization of the hydrazone intermediate with an appropriate indole derivative under acidic conditions to form the indolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of novel pharmaceuticals, particularly those targeting cancer and microbial infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.
Biological Studies: It can be used to study enzyme interactions and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes, while the hydrazone linkage can form reversible covalent bonds with biological nucleophiles. The indolinone core can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-nitrophenoxy)acetate
- Methyl (4-nitrophenoxy)acetate
- Ethyl (2-nitrophenoxy)propionate
Uniqueness
Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate is unique due to its combination of a nitrophenoxy group, a hydrazone linkage, and an indolinone core. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
496774-62-0 |
---|---|
Molecular Formula |
C19H16N4O7 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 2-[2-hydroxy-3-[[2-(2-nitrophenoxy)acetyl]diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C19H16N4O7/c1-29-17(25)10-22-13-7-3-2-6-12(13)18(19(22)26)21-20-16(24)11-30-15-9-5-4-8-14(15)23(27)28/h2-9,26H,10-11H2,1H3 |
InChI Key |
OEZUDRMKHMMOAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.